molecular formula C10H19NO3 B15327083 Tert-butyl 4-hydroxypiperidine-4-carboxylate

Tert-butyl 4-hydroxypiperidine-4-carboxylate

Cat. No.: B15327083
M. Wt: 201.26 g/mol
InChI Key: AFQRYOKUTUUEJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-hydroxypiperidine-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for purity and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxypiperidine-4-carboxylate involves its role as a protecting group. By forming a stable carbamate linkage with amines, it prevents unwanted reactions at the amine site during synthetic processes. This allows for selective modification of other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxypiperidine-4-carboxylate is unique due to its specific structure, which provides stability and selectivity in synthetic reactions. Its ability to act as a protecting group for amines makes it a valuable tool in organic chemistry .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 4-hydroxypiperidine-4-carboxylate

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(13)4-6-11-7-5-10/h11,13H,4-7H2,1-3H3

InChI Key

AFQRYOKUTUUEJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNCC1)O

Origin of Product

United States

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